molecular formula C10H15NO B2501683 (2S)-1-(benzyloxy)propan-2-amine CAS No. 83053-85-4

(2S)-1-(benzyloxy)propan-2-amine

Cat. No. B2501683
CAS RN: 83053-85-4
M. Wt: 165.236
InChI Key: HYUZZQIAJWNRAQ-VIFPVBQESA-N
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Description

(2S)-1-(benzyloxy)propan-2-amine is a chiral secondary amine that is of interest in the field of organic synthesis due to its potential applications in pharmaceuticals and fine chemicals. The stereochemistry at the carbon bearing the amine group is significant as it can influence the biological activity of the compound.

Synthesis Analysis

The synthesis of chiral amines such as (2S)-1-(benzyloxy)propan-2-amine can be achieved through biotransamination processes. In one study, a series of racemic amines and prochiral ketones were synthesized from commercially available bromophenols or brominated pyridine derivatives. These compounds were then subjected to biotransamination using different transaminase sources to yield the (S)-amine enantiomers with high selectivity. Additionally, kinetic resolutions of the racemic amines were performed using Candida antarctica lipase type B, leading to the production of (S)-amines with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of (2S)-1-(benzyloxy)propan-2-amine includes a benzyl group attached to an oxygen atom, which is further connected to a chiral carbon atom that bears the amine group. The spatial arrangement of these groups is crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of secondary amines like (2S)-1-(benzyloxy)propan-2-amine can be influenced by the presence of directing groups. For instance, the benzoxazol-2-yl- substituent has been shown to act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This substituent can be introduced and removed through various chemical reactions, demonstrating the versatility of secondary amines in synthetic chemistry .

Physical and Chemical Properties Analysis

Scientific Research Applications

Enzymatic Synthesis of Enantioenriched Amines

(2S)-1-(benzyloxy)propan-2-amine has been utilized in enzymatic strategies to synthesize enantioenriched amines. For example, it has been used in biotransamination experiments, yielding both (R)- and (S)-amine enantiomers with high selectivity depending on the transaminase source. The compound has been specifically mentioned as a precursor in the synthesis of antimicrobial agents, like Levofloxacin (Mourelle-Insua et al., 2016).

Synthesis and Antimicrobial Activity

Derivatives of (2S)-1-(benzyloxy)propan-2-amine have been synthesized and evaluated for antimicrobial activity. Notably, compounds synthesized from (2S)-1-(benzyloxy)propan-2-amine showed strong activities against all tested microorganisms, indicating its potential in the development of new antimicrobial agents (Pund et al., 2020).

Synthesis of Dipeptide Synthons

The compound has also been used in the synthesis of novel 2H-azirin-3-amines as dipeptide synthons. Its derivatives have demonstrated potential as building blocks for dipeptides in the synthesis of model peptides, showcasing its utility in peptide and protein engineering (Breitenmoser et al., 2001).

Catalytic Transfer Hydrogenation

(2S)-1-(benzyloxy)propan-2-amine and its derivatives have been part of studies in catalytic transfer hydrogenation, an essential chemical process. The reaction efficiency and product yield indicate its significance in catalytic reactions and potential applications in various chemical syntheses (Samec & Bäckvall, 2002).

Crystallographic and Structural Analysis

The compound has been subject to crystallographic and structural studies to understand its conformation in different environments. These studies are crucial for developing new materials and understanding molecular interactions in complex systems (Nitek et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the system in which it is used. For example, in biological systems, amines often act as neurotransmitters .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Generally, amines can be irritants and should be handled with care .

Future Directions

The future directions for research on “(2S)-1-(benzyloxy)propan-2-amine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

(2S)-1-phenylmethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUZZQIAJWNRAQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(benzyloxy)propan-2-amine

CAS RN

83053-85-4
Record name (2S)-1-(benzyloxy)propan-2-amine
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